![molecular formula C18H26N2O4 B1524303 (R)-3-N-Boc-Amino-1-Cbz-piperidine CAS No. 485820-12-0](/img/structure/B1524303.png)
(R)-3-N-Boc-Amino-1-Cbz-piperidine
Overview
Description
(R)-3-N-Boc-Amino-1-Cbz-piperidine, also known as Boc-Amino-Cbz-piperidine, is a versatile compound with a wide range of applications in medicinal and biological chemistry. It is a heterocyclic compound with a five-membered ring containing three nitrogen atoms, one carbon atom, and one oxygen atom. It is an organocatalyst that can be used for asymmetric synthesis, as well as a substrate for various enzymatic reactions. Boc-Amino-Cbz-piperidine has also been used as a chiral ligand in asymmetric catalysis, and as an inhibitor of enzymes.
Scientific Research Applications
Synthesis of Complex Molecules
- New Scaffolds for Combinatorial Chemistry : Orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, prepared from a piperidine building block, serve as novel scaffolds for combinatorial chemistry. These compounds were synthesized through nucleophilic aziridine ring opening and subsequent copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrating their utility in constructing diverse molecular libraries (Schramm et al., 2010).
Medicinal Chemistry Applications
- Enantioselective Synthesis for Drug Development : The enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution showcases the importance of (R)-3-N-Boc-Amino-1-Cbz-piperidine derivatives in developing pharmacologically active compounds. A cationic CpRu complex catalyzed asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino- and -aminocarbonyl allylic alcohols, highlighting the versatility of these compounds in synthesizing enantiomerically enriched molecules (Seki, Tanaka, & Kitamura, 2012).
Synthetic Methodology Development
- Rh(III)-Catalyzed C-H Amidation : The Rh(III)-catalyzed amidation of C(sp(2))-H bonds using electron-deficient aroyloxycarbamates, including N-Boc protected arylamines, demonstrates a methodology for direct functionalization of aromatic compounds. This process showcases the utility of N-Boc protected intermediates in facilitating transformations under mild conditions with broad functional group tolerance (Grohmann, Wang, & Glorius, 2013).
Advanced Materials and Chemical Studies
- Spectroscopic and Structural Analysis : A study on 1-Benzyl-4-(N-Boc-amino)piperidine characterized its molecular structure through spectroscopic methods (FT-IR, FT-Raman, NMR) and explored its chemical reactivity, providing insights into its potential applications in material science and as a pharmacological probe (Janani et al., 2020).
properties
IUPAC Name |
benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIONIIVXRCVHFL-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679389 | |
Record name | Benzyl (3R)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
485820-12-0 | |
Record name | Benzyl (3R)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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